molecular formula C10H13ClO B165052 4-tert-Butyl-2-chlorophenol CAS No. 98-28-2

4-tert-Butyl-2-chlorophenol

Cat. No.: B165052
CAS No.: 98-28-2
M. Wt: 184.66 g/mol
InChI Key: PRLINSMUYJWPBL-UHFFFAOYSA-N
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Description

Preparation Methods

Chlorination Using Sulfuryl Chloride

The most widely documented method involves the chlorination of 4-tert-butylphenol with sulfuryl chloride (SO₂Cl₂) in dichloromethane (CH₂Cl₂) or toluene. This electrophilic aromatic substitution reaction selectively targets the ortho position relative to the hydroxyl group due to steric and electronic effects imposed by the tert-butyl substituent .

Laboratory-Scale Procedure

A representative protocol from ChemicalBook outlines the following steps :

  • Reaction Setup : 4-tert-Butylphenol (40.0 g, 0.27 mol) and SO₂Cl₂ (37.5 g, 0.28 mol) are dissolved in CH₂Cl₂ at 0°C.

  • Methanol Addition : MeOH (9.0 g, 0.28 mol) is introduced to stabilize the reaction intermediate.

  • Stirring and Workup : The mixture is stirred overnight at room temperature, quenched with water, and extracted with ethyl acetate.

  • Purification : Column chromatography (petroleum ether/EtOAc, 50:1) yields 47.0 g (95%) of pure product.

This method achieves 95% yield with minimal byproducts, attributed to the controlled stoichiometry and low-temperature initiation .

Mechanistic Insights

The reaction proceeds via the in situ generation of Cl⁺ ions from SO₂Cl₂, facilitated by polar solvents like CH₂Cl₂. Methanol acts as a proton scavenger, preventing rearomatization inhibitors and enhancing regioselectivity .

Gas-Phase Chlorination with Molecular Chlorine

Industrial protocols often employ Cl₂ gas due to cost efficiency and scalability. A patented method by Toyo Soda Manufacturing Co. details the following optimized process :

Reaction Conditions

  • Substrate : 3-tert-Butylphenol (analogous to 4-tert-butylphenol in reactivity).

  • Chlorinating Agent : Cl₂ gas (1.0–1.2 equivalents).

  • Solvent : Toluene or chlorobenzene.

  • Temperature : 50–60°C.

Performance Metrics

  • Conversion : 100% within 30 minutes.

  • Selectivity : 94% toward this compound.

  • Byproducts : <1.2% oxidation products (e.g., quinones) .

This method’s success hinges on precise temperature control and the absence of protic solvents, which minimizes oxidative side reactions .

Catalytic and Solvent-Free Approaches

Emerging strategies focus on reducing solvent usage and improving atom economy. A solvent-free chlorination using FeCl₃ as a Lewis acid catalyst has been reported, though yields remain lower (78–82%) .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain optimal reaction parameters. Key advancements include:

  • Automated Feed Systems : Ensure precise molar ratios of 4-tert-butylphenol and Cl₂.

  • In-Line Purification : Distillation units separate the product from unreacted starting materials, which are recycled .

Comparative Analysis of Methods

Parameter SO₂Cl₂ Method Cl₂ Gas Method Solvent-Free
Yield95%94%82%
Reaction Time12–24 h0.5 h6–8 h
ScalabilityModerateHighLow
Environmental ImpactModerate (solvent use)Low (solvent recovery)Very Low

Challenges and Optimization Strategies

Byproduct Formation

Oxidation of the phenolic hydroxyl group to quinones is mitigated by:

  • Inert Atmosphere : Use of N₂ or Ar to exclude oxygen.

  • Radical Scavengers : Addition of hydroquinone (0.1–0.5 wt%) .

Catalyst Recycling

Heterogeneous catalysts like silica-supported ZnCl₂ enable reuse across 5–7 batches without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-tert-butyl-2-hydroxyphenol.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: 4-tert-Butyl-2-hydroxyphenol.

    Oxidation: 4-tert-Butyl-2-chloroquinone.

    Reduction: 4-tert-Butyl-2-chlorocyclohexanol.

Scientific Research Applications

Commercial Applications

4-tert-Butyl-2-chlorophenol is utilized across several industries due to its antimicrobial properties and chemical stability. Key applications include:

  • Household Products : It is commonly found in cleaning agents, personal care products (such as soaps and deodorants), and medical disinfectants. Its antimicrobial properties help maintain hygiene by preventing bacterial growth .
  • Industrial Uses : The compound serves as an additive in lubricants, paints, and solvents. Its effectiveness in these applications stems from its ability to inhibit microbial growth, thereby extending the shelf life of products .
  • Chemical Manufacturing : It acts as an intermediate in the synthesis of various organic compounds. This includes the production of phenolic resins, which are essential in manufacturing plastics and coatings .

Scientific Research Applications

In scientific research, this compound has garnered attention for its biological activity and potential therapeutic uses:

  • Antimicrobial Research : Studies have investigated its efficacy against various pathogens, highlighting its potential as a biocide in agricultural and medical applications. The compound has shown effectiveness in inhibiting the growth of bacteria and fungi .
  • Environmental Studies : Research has focused on the degradation of 4-tert-butylphenol by specific bacterial strains (e.g., Sphingobium fuliginis), which can utilize it as a carbon source. This aspect is crucial for understanding the environmental impact of this compound and developing bioremediation strategies .
  • Pharmaceutical Development : The compound is being explored for its potential antitumor and antioxidant properties. Preliminary studies suggest it may assist in cancer treatment, although further clinical research is necessary to establish its safety and efficacy .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli when incorporated into cleaning products. The results indicated a significant reduction in microbial load, supporting its use as a disinfectant in household cleaners .

Case Study 2: Biodegradation

Research involving strain TIK-1 showed that this bacterium could completely degrade 4-tert-butylphenol within 12 hours under aerobic conditions. This finding is significant for developing bioremediation techniques to clean up contaminated environments .

Case Study 3: Potential Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy. However, more extensive clinical trials are needed to validate these findings and assess safety profiles .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-chlorophenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₀H₁₃ClO
  • Molecular Weight : 184.663 g/mol
  • CAS Registry Number : 98-28-2
  • IUPAC Name: 2-Chloro-4-(1,1-dimethylethyl)phenol .

Key Properties :

  • logPoct/wat : 3.343 (Crippen method), indicating moderate lipophilicity .
  • ΔfH°gas : -226.47 kJ/mol (Joback method) .
  • Boiling Point : 574.68 K (301.53°C) .

Comparison with Structurally Similar Compounds

4-Tert-butylphenol

  • Molecular Formula : C₁₀H₁₄O
  • Key Differences: Lacks the chlorine substituent at position 2. Acidity: Less acidic than 4-tert-Butyl-2-chlorophenol due to the absence of the electron-withdrawing Cl group . logP: Lower lipophilicity (~2.8 estimated) compared to 3.343 for the chlorinated derivative .
  • Applications: Known as an endocrine disruptor; used in anti-inflammatory research .

4-Tert-butyl-2-fluorophenol

  • Molecular Formula : C₁₀H₁₃FO
  • Key Differences :
    • Fluorine replaces chlorine at position 2.
    • Electron Effects : Fluorine’s electronegativity (4.0 vs. Cl’s 3.0) slightly reduces acidity compared to the Cl-substituted compound .
    • Reactivity : Fluorine’s smaller atomic radius allows for different steric and electronic interactions in reactions .
  • Applications : Building block in organic synthesis; precursor for pharmaceuticals .

2-Chloro-4-fluorophenol

  • Molecular Formula : C₆H₄ClFO
  • Key Differences: Lacks the tert-butyl group, reducing steric hindrance and lipophilicity. Boiling Point: ~200°C (lower than this compound due to smaller size) .
  • Applications : Intermediate in agrochemical synthesis .

4-Chloro-2-(trifluoromethyl)phenol

  • Molecular Formula : C₇H₄ClF₃O
  • Key Differences: Contains a trifluoromethyl (-CF₃) group instead of tert-butyl. Lipophilicity: Higher logP (~3.8) due to the strongly hydrophobic -CF₃ group . Bioactivity: Enhanced antimicrobial properties compared to this compound .

Physicochemical Property Comparison

Property This compound 4-Tert-butylphenol 4-Tert-butyl-2-fluorophenol 2-Chloro-4-fluorophenol
Molecular Weight 184.66 150.22 168.21 146.54
logPoct/wat 3.343 ~2.8 (est.) ~3.1 (est.) ~2.5
Boiling Point (°C) 301.53 246 ~290 (est.) ~200
ΔfH°gas (kJ/mol) -226.47 -215 (est.) -220 (est.) -195 (est.)

Biological Activity

4-tert-Butyl-2-chlorophenol (4-t-BP) is an alkylphenol compound widely used in industrial applications, including the production of resins and as a chemical intermediate. Its biological activity has garnered attention due to its potential environmental impacts and health effects. This article delves into the biological activity of 4-t-BP, focusing on its degradation, toxicity, and metabolic pathways.

4-t-BP is characterized by its chlorinated phenolic structure, which contributes to its chemical stability and hydrophobicity. It is primarily utilized in:

  • The synthesis of phenolic resins.
  • Production of phosphate esters and demulsifiers.
  • Polymerization inhibitors in various chemical processes.

Due to its widespread use, 4-t-BP has been detected in aquatic environments, raising concerns about its persistence and toxicity.

Biological Degradation

Microbial Degradation:
Research indicates that certain bacteria can metabolize 4-t-BP effectively. For instance, a strain identified as Sphingobium fuliginis TIK-1 can utilize 4-t-BP as a sole carbon source, degrading it completely within 12 hours. The metabolic pathway involves hydroxylation to form 4-tert-butylcatechol, followed by a meta-cleavage pathway leading to further degradation products such as 3,3-dimethyl-2-butanone .

Photocatalytic Degradation:
Another study explored the photocatalytic degradation of 4-t-BP using Fe-doped TiO2 nanoparticles under UV light. This method achieved up to 97% removal efficiency, demonstrating the potential for advanced oxidation processes in mitigating the environmental impact of this compound .

Toxicity and Health Effects

Toxicological Studies:
Toxicological assessments have shown that 4-t-BP exhibits significant toxicity in various organisms. In animal studies, rats fed high concentrations (3000 ppm) exhibited moderate liver changes, while dogs showed degenerative changes in reproductive organs at similar exposure levels .

Estrogenic Activity:
4-t-BP has been classified as an endocrine-disrupting compound (EDC) due to its estrogenic effects. It can mimic estrogen and interfere with hormonal functions, posing risks to both human health and wildlife .

Metabolism

The metabolism of 4-t-BP involves various enzymatic pathways. In vitro studies using rat intestinal everted sacs have shown that it undergoes hydrolysis and subsequent metabolic transformations, which may lead to the formation of less toxic metabolites . However, the complete metabolic pathway in humans remains inadequately characterized, necessitating further research.

Case Studies

  • Environmental Impact Assessment:
    A comprehensive study monitored the presence of 4-t-BP in effluents from wastewater treatment plants. The findings highlighted its persistence in aquatic environments and raised concerns regarding bioaccumulation and toxicity in aquatic organisms .
  • Health Risk Analysis:
    A risk assessment conducted on occupational exposure to 4-t-BP indicated potential health risks associated with chronic exposure, particularly concerning liver function and reproductive health .

Summary Table of Biological Activity

Aspect Details
Chemical Structure Chlorinated phenolic compound
Microbial Degradation Utilized by Sphingobium fuliginis TIK-1; complete degradation in 12 hours
Photocatalytic Removal Up to 97% removal using Fe-doped TiO2 under UV light
Toxicity Moderate liver changes in rats; reproductive toxicity in dogs
Estrogenic Effects Classified as an endocrine disruptor
Metabolism Hydrolysis and transformation observed; human metabolism not fully studied

Q & A

Q. Basic: What analytical methods are recommended for quantifying 4-tert-Butyl-2-chlorophenol in environmental samples?

Methodological Answer:
Quantification of this compound in environmental matrices (e.g., water, soil) typically employs chromatographic techniques. Key considerations include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use polar capillary columns (e.g., DB-5MS) for separation, with electron ionization (EI) for detection. Calibrate with certified reference standards (e.g., 100 µg/mL in methanol) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns paired with UV/Vis or fluorescence detectors. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve phenolic compounds .
  • Standardization: Use certified reference materials (purity >98%) to ensure accuracy. Cross-validate results with multiple techniques to address matrix interference .

Table 1: Certified Reference Materials

SourceMatrixPurityConcentrationApplicationReference
Environmental analysis standardsNeat solid>98.0%100 mgCalibration
LGC QualityMethanol solution100 µg/mL1 mLTrace quantification

Q. Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store solid standards in airtight containers at 2–8°C to prevent degradation. Solutions in methanol should be kept at –20°C to avoid solvent evaporation .
  • Safety Precautions: Use fume hoods and nitrile gloves during handling. Avoid prolonged skin contact due to potential irritancy (classified under WGK 3) .
  • Degradation Mitigation: Monitor for oxidation by analyzing UV spectra periodically. Stabilize aqueous samples with 0.1% ascorbic acid to inhibit phenolic oxidation .

Q. Advanced: What in vitro models are suitable for assessing the cytogenetic toxicity of this compound?

Methodological Answer:

  • Test Systems: Mammalian cell lines (e.g., Chinese hamster ovary (CHO) cells) are recommended for chromosome aberration studies. Conduct assays under OECD Test Guideline 473 conditions, including metabolic activation (e.g., S9 mix) .
  • Endpoint Analysis: Evaluate clastogenicity via metaphase spread microscopy. Use positive controls (e.g., mitomycin C) and statistical validation (e.g., chi-square test) .
  • Data Interpretation: Classify results as "reliable without restriction" only if conducted under Good Laboratory Practice (GLP) with adequate negative/positive controls .

Table 2: In Vitro Cytogenicity Study Parameters

ParameterDetailsReference
Test systemMammalian cells (e.g., CHO cells)
GuidelineOECD TG 473
EndpointChromosome aberrations
ReliabilityReliable without restriction (GLP)

Q. Advanced: How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

  • Cross-Validation: Compare data from orthogonal methods (e.g., GC-MS vs. HPLC). For example, validate logP values using shake-flask and chromatographic retention time methods .
  • Purity Verification: Analyze batches via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Literature Synthesis: Aggregate data from regulatory studies (e.g., NIST, OECD) to identify consensus values for properties like melting point or solubility .

Q. Basic: What are the key considerations when preparing calibration standards for this compound?

Methodological Answer:

  • Solvent Selection: Use methanol or acetonitrile for stock solutions to enhance solubility. Avoid aqueous buffers unless stabilized .
  • Concentration Range: Prepare a 5-point calibration curve (e.g., 0.1–50 µg/mL) to cover environmental detection limits (typically 0.1–1 µg/L) .
  • Quality Control: Include internal standards (e.g., deuterated phenols) to correct for matrix effects in GC-MS .

Q. Advanced: What metabolic pathways or degradation products of this compound should be monitored in environmental toxicology studies?

Methodological Answer:

  • Biotic Degradation: Monitor for dechlorination products (e.g., 4-tert-Butylphenol) via microbial action using LC-MS/MS .
  • Photolytic Degradation: Analyze hydroxylated derivatives (e.g., 4-tert-Butyl-2-chloro-5-hydroxybenzene) under UV exposure using high-resolution mass spectrometry .
  • Pesticide Metabolites: Track crufomate (methylphosphoramidate derivative) in agricultural runoff, as this compound is a metabolite of organophosphate pesticides .

Q. Advanced: How does the structural configuration of this compound influence its environmental persistence?

Methodological Answer:

  • Steric Effects: The tert-butyl group reduces biodegradation rates by hindering enzymatic access to the phenolic ring. Use quantitative structure-activity relationship (QSAR) models to predict half-lives .
  • Chlorine Substitution: Ortho-chlorination increases hydrophobicity (logP ≈ 3.5), enhancing bioaccumulation potential. Measure bioconcentration factors (BCF) in aquatic organisms .

Properties

IUPAC Name

4-tert-butyl-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLINSMUYJWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059164
Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Molecular Weight

184.66 g/mol
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CAS No.

98-28-2
Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name 4-tert-butyl-2-chlorophenol
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Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butyl-phenol (40.0 g, 0.27 mol) and SO2Cl2 (37.5 g, 0.28 mol) in CH2Cl2 was added MeOH (9.0 g, 0.28 mol) at 0° C. After addition was complete, the mixture was stirred overnight at room temperature and then water (200 mL) was added. The resulting solution was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by column chromatography (Pet. Ether/EtOAc, 50:1) to give 4-tert-butyl-2-chloro-phenol (47.0 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
37.5 g
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reactant
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9 g
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reactant
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0 (± 1) mol
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reactant
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-tert-Butyl-phenol (2.64 g, 17.5 mmol) was dissolved in 1M solution of SO2Cl2 in DCM (17.5 mL, 17.5 mmol) and MeOH (0.71 mL, 17.5 mmol) was added. The reaction was stirred at rt and monitored for progression. Additional 1M SO2Cl2/DCM (10 mL) and MeOH (0.36 mL) were added. The reaction mixture was concentrated in vacuo to yield the target compound. Calculated mass=186. Observed mass=187
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2 DCM
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

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